molecular formula C9H11N3O B12896724 Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl- CAS No. 113411-43-1

Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-

Cat. No.: B12896724
CAS No.: 113411-43-1
M. Wt: 177.20 g/mol
InChI Key: IDMVPLIFTRQSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole is a heterocyclic compound that features both pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with hydroxylamine to form the isoxazole ring. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,5-Dimethyl-1H-pyrazol-3-yl)benzenamine
  • (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine
  • (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Uniqueness

3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole is unique due to the presence of both pyrazole and isoxazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

113411-43-1

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-(1,5-dimethylpyrazol-3-yl)-5-methyl-1,2-oxazole

InChI

InChI=1S/C9H11N3O/c1-6-4-8(10-12(6)3)9-5-7(2)13-11-9/h4-5H,1-3H3

InChI Key

IDMVPLIFTRQSPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2=NOC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.